REACTION_CXSMILES
|
C(O[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=O)C.[C:11](=[O:16])([O:14][CH3:15])[O:12][CH3:13]>C[O-].C[O-].C[O-].C[O-].[Ti+4]>[C:11](=[O:16])([O:14][C:15]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:5]=1)[O:12][C:13]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1.[C:11](=[O:16])([O:14][CH3:15])[O:12][C:13]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1 |f:2.3.4.5.6|
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Name
|
|
Quantity
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74 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
titanium tetramethoxide
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
C[O-].C[O-].C[O-].C[O-].[Ti+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
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Methyl acetate being continuously distilled, after 4 hours there
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Duration
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4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC1=CC=CC=C1)(OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |